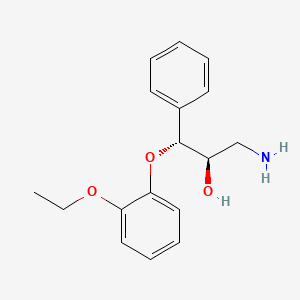
(R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-OL is a chiral compound with significant importance in medicinal chemistry. This compound is known for its role as a selective norepinephrine reuptake inhibitor, making it valuable in the treatment of various neurological and psychological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyphenol and benzaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2-ethoxyphenol and benzaldehyde.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride, to obtain the desired chiral alcohol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the compound, such as converting ketones back to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, ammonia.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly its role in norepinephrine reuptake inhibition.
Medicine: It is used in the development of antidepressant drugs and treatments for attention deficit hyperactivity disorder (ADHD) and panic disorders.
Industry: The compound is utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other active pharmaceutical ingredients.
Mechanism of Action
The primary mechanism of action of (R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-OL involves the inhibition of norepinephrine reuptake. By blocking the norepinephrine transporter, the compound increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression and other related disorders. The compound does not significantly affect dopamine or serotonin reuptake, making it a selective norepinephrine reuptake inhibitor.
Comparison with Similar Compounds
Similar Compounds
Reboxetine: Another selective norepinephrine reuptake inhibitor with a similar mechanism of action.
Tamsulosin: Although primarily used for treating benign prostatic hyperplasia, it shares structural similarities with (R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-OL.
Uniqueness
This compound is unique due to its specific chiral configuration, which contributes to its selective inhibition of norepinephrine reuptake. This selectivity reduces the likelihood of side effects associated with non-selective inhibitors, making it a valuable compound in therapeutic applications.
Properties
Molecular Formula |
C17H21NO3 |
|---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
(1R,2R)-3-amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-ol |
InChI |
InChI=1S/C17H21NO3/c1-2-20-15-10-6-7-11-16(15)21-17(14(19)12-18)13-8-4-3-5-9-13/h3-11,14,17,19H,2,12,18H2,1H3/t14-,17-/m1/s1 |
InChI Key |
NSRLBJFRMMPGOK-RHSMWYFYSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1O[C@H](C2=CC=CC=C2)[C@@H](CN)O |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















